molecular formula C9H9NO6 B5707592 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde CAS No. 6615-28-7

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde

Cat. No.: B5707592
CAS No.: 6615-28-7
M. Wt: 227.17 g/mol
InChI Key: CYTTXCKYBVUEAP-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO6. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde typically involves the nitration of 6-hydroxy-2,4-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Hydroxy-2,4-dimethoxy-3-nitrobenzoic acid.

    Reduction: 6-Hydroxy-2,4-dimethoxy-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is used in scientific research for various purposes:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde depends on the specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-nitrobenzaldehyde
  • 2-Hydroxy-3-nitrobenzaldehyde
  • 4-Hydroxy-3-nitrobenzaldehyde

Uniqueness

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and nitro groups on the benzene ring influences its electronic structure and reactivity, making it a valuable compound for various chemical and biochemical applications.

Properties

IUPAC Name

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-6(12)5(4-11)9(16-2)8(7)10(13)14/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTTXCKYBVUEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357752
Record name 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6615-28-7
Record name 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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